molecular formula C11H13N B084738 2,2-Dimethyl-1,2-dihydroquinoline CAS No. 14465-61-3

2,2-Dimethyl-1,2-dihydroquinoline

Cat. No. B084738
CAS RN: 14465-61-3
M. Wt: 159.23 g/mol
InChI Key: JWSUYSBONRNZRW-UHFFFAOYSA-N
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Patent
US09302992B2

Procedure details

Methyl iodide (10.8 g, 76.3 mmol) was added to a stirred solution of 2-methylquinaldine (1.0 g, 6.3 mmol) and K2CO3 (5.0 g, 36.2 mmol) in 30 ml acetone at RT for 10 h. The reaction mixture was filtered and filtrate removed under a reduced pressure. The residue was purified by flash column chromatography with Hex/EA (3:1) and recrystallized with Hexane/EA to give 8-methoxy-2-methylquinoline as intermediates. LHMDS (2.2 to 2.5 equiv.) was treated with a stirred solution of intermediate (1 equiv.) in THF at 0° C. for 1 h. Corresponding Br(CH2)n−1OH (1.0 to 1.2 equiv.) was added to a reaction mixture and recover to RT for further 12 to 30 h. The solvent was removed under a reduced pressure. The brown oily residue was purified by flash column chromatography with Hex/EA or DCM/EA and recrystallized by Hex/EA to afford series of compounds C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CI.[CH3:3][C:4]1(C)[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5]1.[C:15]([O-])([O-])=[O:16].[K+].[K+]>CC(C)=O>[CH3:15][O:16][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[N:5]=[C:4]([CH3:3])[CH:13]=[CH:12]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
CI
Name
Quantity
1 g
Type
reactant
Smiles
CC1(NC2=CC=CC=C2C=C1)C
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
filtrate removed under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography with Hex/EA (3:1)
CUSTOM
Type
CUSTOM
Details
recrystallized with Hexane/EA

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC=C2C=CC(=NC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.